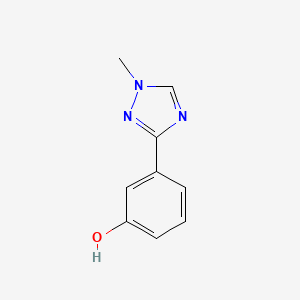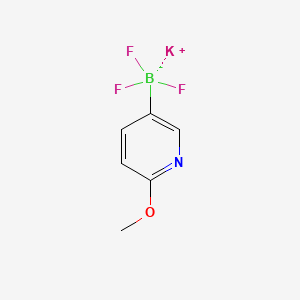
Potassium 2-methoxypyridine-5-trifluoroborate
Übersicht
Beschreibung
Potassium 2-methoxypyridine-5-trifluoroborate is a chemical compound with the empirical formula C5H5BF3KN2O and a molecular weight of 216.01 . It is a solid substance .
Molecular Structure Analysis
The SMILES string of Potassium 2-methoxypyridine-5-trifluoroborate is [K+].COc1ncc (cn1) [B-] (F) (F)F .Physical And Chemical Properties Analysis
Potassium 2-methoxypyridine-5-trifluoroborate is a solid substance with a melting point of 258-263 °C .Wissenschaftliche Forschungsanwendungen
1. Potential in PET Imaging and Therapy
Potassium 2-methoxypyridine-5-trifluoroborate and its derivatives have shown promise in PET (Positron Emission Tomography) imaging and therapeutic applications. These compounds, which include variations with methyl, methoxy, and trifluoromethyl groups, have been studied for their ability to block voltage-gated potassium channels. This could potentially make them suitable for therapy and imaging in neurological disorders, such as multiple sclerosis (MS). (Rodríguez-Rangel et al., 2020)
2. Synthesis and Chemical Reactivity
Research has explored the synthesis of analogs of Potassium 2-methoxypyridine-5-trifluoroborate through various chemical reactions. Alkylation reactions have been used for the synthesis of compounds like 3-Methoxypyridine, which are structurally similar to Potassium 2-methoxypyridine-5-trifluoroborate. These processes highlight the flexibility and potential for creating diverse derivatives for further study in various scientific applications. (Finkentey et al., 1983)
3. Role in Asymmetric Conjugate Arylation
Potassium 2-methoxypyridine-5-trifluoroborate has been implicated in reactions such as asymmetric conjugate arylation. This process involves introducing 2-methoxyaryl groups with high enantioselectivity. Such reactions are of significant interest in organic chemistry, particularly in the development of novel synthetic methods for complex molecules. (Ming & Hayashi, 2016)
4. Exploration in Organometallic Chemistry
Research in organometallic chemistry has examined the use of Potassium 2-methoxypyridine-5-trifluoroborate in the synthesis and study of various organometallic compounds. These studies provide insight into the properties and potential applications of these compounds in areas such as catalysis and materials science. (Molander & Petrillo, 2006)
Safety and Hazards
The safety information for Potassium 2-methoxypyridine-5-trifluoroborate includes several hazard statements: H302 + H312 + H332 - H315 - H319 - H335 . This indicates that it may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Wirkmechanismus
Target of Action
Potassium 2-methoxypyridine-5-trifluoroborate, also known as potassium trifluoro(6-methoxypyridin-3-yl)borate, is a complex compound with a unique mode of action. It is known to suppress the functioning of selective enzymes , which play a pivotal role in the growth of malignant neoplastic cells .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . This process involves the transfer of an organic group from boron to palladium . The compound’s interaction with its targets results in changes at the molecular level, leading to the suppression of enzyme activity .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura cross-coupling reaction , a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group tolerant conditions, making it a popular choice in biochemical research .
Result of Action
The primary result of the compound’s action is the suppression of selective enzymes . This suppression can inhibit the growth of malignant neoplastic cells , leading to potential applications in cancer treatment. Additionally, the compound can be used as a substrate in metal-free synthesis of biaryls through oxidative electrocoupling reaction .
Action Environment
The efficacy and stability of Potassium 2-methoxypyridine-5-trifluoroborate can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, in which the compound participates, requires specific conditions for optimal performance . These include the presence of a palladium catalyst and certain temperature and pH levels
Eigenschaften
IUPAC Name |
potassium;trifluoro-(6-methoxypyridin-3-yl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BF3NO.K/c1-12-6-3-2-5(4-11-6)7(8,9)10;/h2-4H,1H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASWXYOAUUZSFCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CN=C(C=C1)OC)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BF3KNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium 2-methoxypyridine-5-trifluoroborate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(2-Methylpropyl)sulfanyl]ethan-1-amine hydrochloride](/img/structure/B1457365.png)
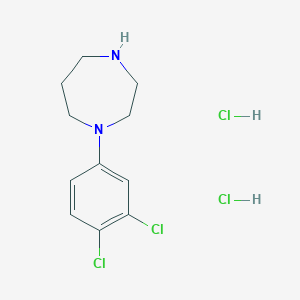
![2-chloro-N-[5-(5-cyclopropyl-1H-1,2,3,4-tetrazol-1-yl)-2-fluorophenyl]acetamide](/img/structure/B1457369.png)
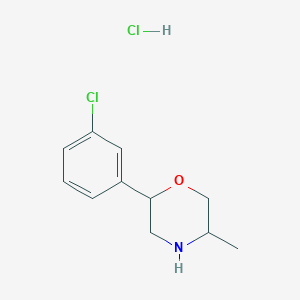
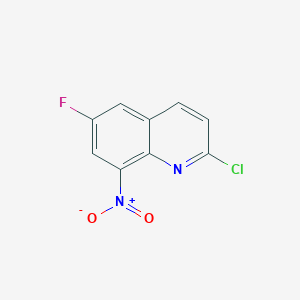
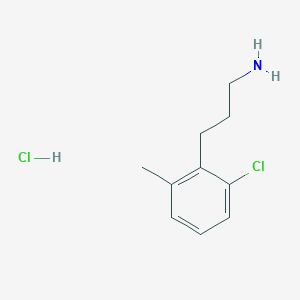

![[(4-Methyl-4H-1,2,4-triazol-3-yl)methyl]amine hydrochloride](/img/structure/B1457377.png)
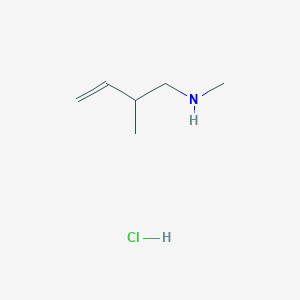
![N-(4-chlorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B1457382.png)
![1-[2-(Dimethylamino)ethyl]-4-piperidinamine trihydrochloride](/img/structure/B1457383.png)
![3-{2-Methylimidazo[1,2-a]pyridin-3-yl}piperazin-2-one dihydrochloride](/img/structure/B1457386.png)
